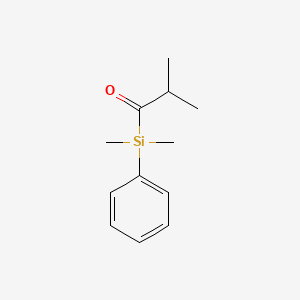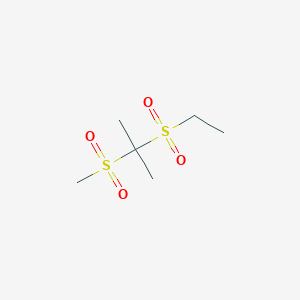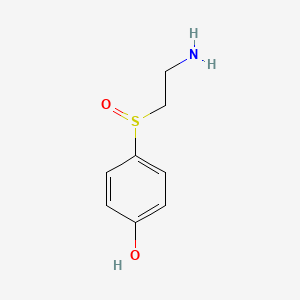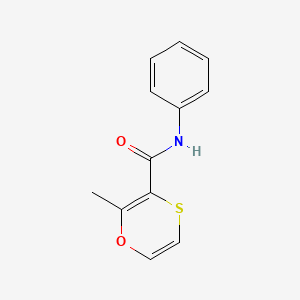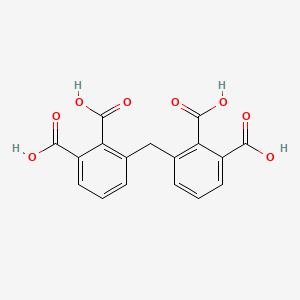
3,3'-Methylenedi(benzene-1,2-dicarboxylic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Methylenedi(benzene-1,2-dicarboxylic acid) is an organic compound characterized by two benzene rings connected by a methylene bridge, each ring bearing two carboxylic acid groups at the 1 and 2 positions. This compound is part of the benzenedicarboxylic acid family, known for its applications in various chemical and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Methylenedi(benzene-1,2-dicarboxylic acid) typically involves the condensation of phthalic anhydride with formaldehyde under acidic conditions. The reaction proceeds as follows:
Condensation Reaction: Phthalic anhydride reacts with formaldehyde in the presence of a strong acid catalyst, such as sulfuric acid, to form the methylene bridge between the two benzene rings.
Hydrolysis: The intermediate product is then hydrolyzed to yield 3,3’-Methylenedi(benzene-1,2-dicarboxylic acid).
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and controlled temperature and pressure conditions are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions to introduce new functional groups.
Major Products:
Oxidation: Products include benzene-1,2-dicarboxylic acid derivatives.
Reduction: Products include benzyl alcohols and aldehydes.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for the synthesis of metal-organic frameworks (MOFs).
Polymer Science: Acts as a monomer in the production of polyesters and polyamides.
Biology:
Bioconjugation: Utilized in the synthesis of bioconjugates for drug delivery systems.
Medicine:
Pharmaceuticals: Investigated for its potential in drug formulation and as a building block for active pharmaceutical ingredients (APIs).
Industry:
Plasticizers: Employed in the production of plasticizers for enhancing the flexibility of polymers.
Coatings: Used in the formulation of coatings and adhesives due to its chemical stability and reactivity.
作用机制
The compound exerts its effects primarily through its carboxylic acid groups, which can form hydrogen bonds and interact with various molecular targets. In catalysis, it acts as a chelating agent, coordinating with metal ions to form stable complexes. In biological systems, its ability to form ester and amide bonds makes it valuable for bioconjugation and drug delivery applications.
相似化合物的比较
Phthalic Acid (1,2-Benzenedicarboxylic Acid): Shares the same benzene ring structure with carboxylic acid groups but lacks the methylene bridge.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Has carboxylic acid groups at the 1 and 3 positions, differing in the position of the functional groups.
Terephthalic Acid (1,4-Benzenedicarboxylic Acid): Features carboxylic acid groups at the 1 and 4 positions, used extensively in the production of polyethylene terephthalate (PET).
Uniqueness: 3,3’-Methylenedi(benzene-1,2-dicarboxylic acid) is unique due to its methylene bridge, which imparts distinct chemical properties and reactivity compared to its isomeric counterparts. This structural feature allows for diverse applications in catalysis, polymer science, and bioconjugation, making it a versatile compound in both research and industry.
属性
CAS 编号 |
138487-94-2 |
|---|---|
分子式 |
C17H12O8 |
分子量 |
344.3 g/mol |
IUPAC 名称 |
3-[(2,3-dicarboxyphenyl)methyl]phthalic acid |
InChI |
InChI=1S/C17H12O8/c18-14(19)10-5-1-3-8(12(10)16(22)23)7-9-4-2-6-11(15(20)21)13(9)17(24)25/h1-6H,7H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25) |
InChI 键 |
TYKLCAKICHXQNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C(=O)O)C(=O)O)CC2=C(C(=CC=C2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




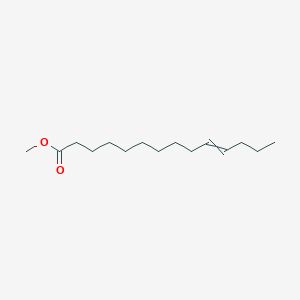
![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
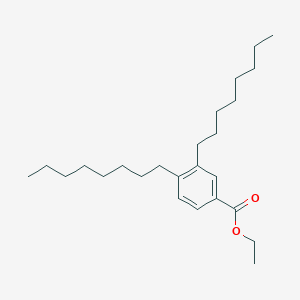
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
